1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole
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Overview
Description
1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple phenyl groups and a sulfonyl-ethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation, can yield pyrazole derivatives . Another method includes the condensation of 1,3-diketones with hydrazine, forming pyrazoles through Knorr-type reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace certain substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, solvents like DMSO, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the sulfonyl-ethoxy substituent, making it less complex.
1-Methyl-3,5-diphenylpyrazole: Similar but without the additional ethoxy group.
Uniqueness
1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole is unique due to its combination of multiple phenyl groups and a sulfonyl-ethoxy substituent. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60628-08-2 |
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Molecular Formula |
C25H24N2O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-(2-benzylsulfonylethoxy)-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C25H24N2O3S/c1-27-24(22-15-9-4-10-16-22)25(23(26-27)21-13-7-3-8-14-21)30-17-18-31(28,29)19-20-11-5-2-6-12-20/h2-16H,17-19H2,1H3 |
InChI Key |
YIXFOKJNNSIGPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCCS(=O)(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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